molecular formula C16H24FN5 B7069834 N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-6-ethyl-5-fluoropyrimidin-4-amine

N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-6-ethyl-5-fluoropyrimidin-4-amine

Cat. No.: B7069834
M. Wt: 305.39 g/mol
InChI Key: YBDJAPMHGOHEQP-UHFFFAOYSA-N
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Description

N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-6-ethyl-5-fluoropyrimidin-4-amine is a synthetic compound with a complex structure that includes a pyrazole ring, a pyrimidine ring, and various substituents

Properties

IUPAC Name

N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-6-ethyl-5-fluoropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN5/c1-7-13-14(17)15(19-9-18-13)20-10(2)12-8-22(16(4,5)6)21-11(12)3/h8-10H,7H2,1-6H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDJAPMHGOHEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)NC(C)C2=CN(N=C2C)C(C)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-6-ethyl-5-fluoropyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. The process may include the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the pyrimidine ring via condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-6-ethyl-5-fluoropyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-6-ethyl-5-fluoropyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-6-ethyl-5-fluoropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyrimidine derivatives, such as:

  • 1-tert-butyl-3-methylpyrazole
  • 6-ethyl-5-fluoropyrimidine
  • N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-2-methoxy-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide

Uniqueness

N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-6-ethyl-5-fluoropyrimidin-4-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

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